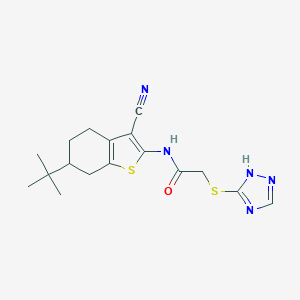![molecular formula C23H27ClN4O2S B306001 N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B306001.png)
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as CEM-102, is a novel antibacterial agent that belongs to the class of oxazolidinones. It was first synthesized by Cempra Pharmaceuticals, Inc. in 2007, and is currently in clinical trials for the treatment of various bacterial infections.
Mecanismo De Acción
CEM-102 works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. Specifically, it binds to the peptidyl transferase center, preventing the formation of peptide bonds between amino acids and thereby inhibiting the elongation of the nascent peptide chain. This ultimately leads to the inhibition of bacterial growth and proliferation.
Biochemical and Physiological Effects:
CEM-102 has been shown to have a good safety profile, with no significant adverse effects observed in clinical trials. It is well-tolerated by patients and has a low potential for drug interactions. In terms of pharmacokinetics, CEM-102 is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing. It is also eliminated primarily through renal excretion, making it suitable for use in patients with renal impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CEM-102 has several advantages for use in laboratory experiments. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it useful for studying various bacterial infections. It also has a low potential for inducing antibiotic resistance, which is important for maintaining the effectiveness of antibacterial agents. However, one limitation is that CEM-102 is still in clinical trials and is not yet widely available for research purposes.
Direcciones Futuras
There are several future directions for the research and development of CEM-102. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacodynamics of CEM-102, including its interaction with other antibacterial agents and its effects on bacterial virulence factors. Additionally, further clinical trials are needed to evaluate the safety and efficacy of CEM-102 in different patient populations and for the treatment of other bacterial infections.
Métodos De Síntesis
The synthesis of CEM-102 involves several steps, starting with the preparation of 5-chloro-2-methylphenylamine, which is then reacted with 2-chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide. This intermediate is then treated with thioacetic acid to give N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide. The final step involves the reaction of N-(5-chloro-2-methylphenyl)-2-acetamidothioacetamide with 4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-thiol to form CEM-102.
Aplicaciones Científicas De Investigación
CEM-102 has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Haemophilus influenzae. It has also shown promising results in the treatment of community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). In addition, CEM-102 has demonstrated a low potential for inducing antibiotic resistance, making it a valuable addition to the current arsenal of antibacterial agents.
Propiedades
Nombre del producto |
N-(5-chloro-2-methylphenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C23H27ClN4O2S |
Peso molecular |
459 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H27ClN4O2S/c1-5-28-21(13-30-19-10-7-17(8-11-19)15(2)3)26-27-23(28)31-14-22(29)25-20-12-18(24)9-6-16(20)4/h6-12,15H,5,13-14H2,1-4H3,(H,25,29) |
Clave InChI |
NEYXONKDYLRQQV-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
SMILES canónico |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)C)COC3=CC=C(C=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-acetyl-4-methyl-2-{[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B305918.png)

![N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305923.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B305924.png)
![2-(4-methoxyphenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B305925.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305926.png)
![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305928.png)
![2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305930.png)
![N-cyclohexyl-2-{[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305932.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B305935.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B305936.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B305938.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B305939.png)
![N-[(5-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B305941.png)